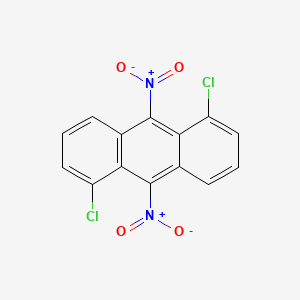![molecular formula C22H20ClFN6O2 B11976166 2-Chloro-6-fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11976166.png)
2-Chloro-6-fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone: is a complex organic compound with a molecular formula of C22H20ClFN6O2 and a molecular weight of 454.895 g/mol . This compound is a derivative of benzaldehyde and purine, featuring both halogenated and hydrazone functional groups. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluorobenzaldehyde involves the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride . The resulting product is then reacted with 1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL hydrazine to form the hydrazone derivative. The reaction typically requires controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified using techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of alcohols.
Substitution: The halogen atoms (chlorine and fluorine) in the benzaldehyde ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, various nucleophiles.
Major Products:
Oxidation: 2-Chloro-6-fluorobenzoic acid.
Reduction: 2-Chloro-6-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of halogenated heterocyclic compounds . It is also employed in the development of novel polymers and copolymers .
Biology: In biological research, the compound is used to study enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is a precursor in the synthesis of antiseptics such as dicloxacillin and flucloxacillin . It is also explored for its potential therapeutic properties in drug development.
Industry: In the industrial sector, the compound is used in the production of pesticides and other agrochemicals .
Mécanisme D'action
The mechanism of action of 2-Chloro-6-fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, thereby inhibiting their activity. This mechanism is particularly relevant in its use as an antiseptic and in biochemical assays.
Comparaison Avec Des Composés Similaires
- 2-Chloro-6-fluorobenzaldoxime
- Chlorobenzaldehyde
- Fluorobenzaldehyde
Comparison: Compared to its similar compounds, 2-Chloro-6-fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone exhibits unique properties due to the presence of both halogenated and hydrazone functional groups. This dual functionality enhances its reactivity and makes it a versatile intermediate in various chemical syntheses .
Propriétés
Formule moléculaire |
C22H20ClFN6O2 |
|---|---|
Poids moléculaire |
454.9 g/mol |
Nom IUPAC |
8-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C22H20ClFN6O2/c1-13-7-9-14(10-8-13)12-30-18-19(28(2)22(32)29(3)20(18)31)26-21(30)27-25-11-15-16(23)5-4-6-17(15)24/h4-11H,12H2,1-3H3,(H,26,27)/b25-11+ |
Clé InChI |
BLQVIPVABGPWQV-OPEKNORGSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=C(C=CC=C4Cl)F)N(C(=O)N(C3=O)C)C |
SMILES canonique |
CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=C(C=CC=C4Cl)F)N(C(=O)N(C3=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11976084.png)


![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11976098.png)


![5-cyclohexyl-4-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11976126.png)

![Phenanthrene, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B11976135.png)

![2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11976148.png)



